molecular formula C9H9N3O2 B2382735 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one CAS No. 83112-44-1

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one

Numéro de catalogue B2382735
Numéro CAS: 83112-44-1
Poids moléculaire: 191.19
Clé InChI: GULMALYPRWHMKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, and it has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.

Mécanisme D'action

The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 by 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one results in the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and improve mood in animal models of bipolar disorder.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is its specificity for GSK-3. This compound has been shown to selectively inhibit GSK-3, without affecting other kinases. This specificity makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one. One direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for this compound may overcome its poor solubility and improve its in vivo efficacy.

Applications De Recherche Scientifique

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been extensively studied for its potential therapeutic properties. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.

Propriétés

IUPAC Name

2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMALYPRWHMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one

Synthesis routes and methods

Procedure details

A solution of 2-p-nitrophenyl-4H,6H-1,3,4-oxadiazin-5-one (Example 17; 2.2 g.) in ethyl acetate (250 ml.) was hydrogenated in the presence of a 5% palladium-on-charcoal catalyst at laboratory temperature and atmospheric pressure until 670 ml. of hydrogen had been absorbed. The mixture was filtered and the filtrate was evaporated to dryness. There was thus obtained as solid residue 2-p-aminophenyl-4H,6H-1,3,4-oxadiazin-5-one, m.p. 253°-255° C. (with decomposition).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.